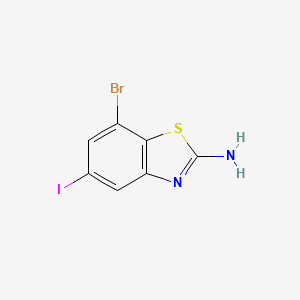

7-Bromo-5-iodobenzothiazol-2-amine

Description

7-Bromo-5-iodobenzothiazol-2-amine (C₇H₄BrIN₂S, molecular weight: 354.99 g/mol) is a di-halogenated benzothiazole derivative featuring bromine and iodine substituents at positions 7 and 5, respectively, and an amine group at position 2. Benzothiazoles are heterocyclic compounds with a sulfur atom in the thiazole ring, contributing to their electronic diversity and utility in pharmaceuticals, agrochemicals, and materials science. The combination of bromine and iodine in this compound introduces steric bulk, high molecular weight, and distinct electronic effects, which may influence reactivity, solubility, and crystallographic behavior.

Properties

Molecular Formula |

C7H4BrIN2S |

|---|---|

Molecular Weight |

355.00 g/mol |

IUPAC Name |

7-bromo-5-iodo-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C7H4BrIN2S/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11) |

InChI Key |

KRZIIMHWARNZMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(S2)N)Br)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparison Table: Halogenated Benzothiazoles

Heterocycle Core Variations: Benzothiazole vs. Benzoxazole

Replacing sulfur with oxygen in the heterocycle yields benzoxazole derivatives. For example, 5-bromo-2-methyl-1,3-benzoxazol-7-amine (C₈H₇BrN₂O, molecular weight: 227.06 g/mol) features a benzoxazole core with bromine at position 5 and a methyl group at position 2 . However, sulfur’s larger atomic size in benzothiazoles may improve lipophilicity, favoring membrane permeability in biological applications.

Key Comparison Table: Benzothiazole vs. Benzoxazole

Reactivity and Substitution Patterns

Evidence from brominated thiadiazoles (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) demonstrates that bromine substituents in electron-deficient heterocycles are susceptible to nucleophilic substitution, particularly with secondary amines . For this compound, the electron-withdrawing effects of both halogens may activate the bromine (position 7) for substitution reactions, while iodine’s lower electronegativity could render it less reactive. This contrasts with mono-halogenated analogs like 6-bromo-1,3-benzothiazol-2-amine, where bromine is the sole leaving group.

Crystallographic and Computational Insights

The SHELX program suite, widely used for small-molecule crystallography, has been critical in resolving structures of halogenated benzothiazoles . For example, 6-bromo-1,3-benzothiazol-2-amine crystallizes in the monoclinic space group P2₁/c, with intermolecular N–H···N hydrogen bonds stabilizing the lattice . The di-halogenated target compound may exhibit more complex packing due to iodine’s larger van der Waals radius, though experimental data are needed to confirm this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.